molecular formula C19H25N3O5S B2826783 3,4-dimethoxy-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide CAS No. 863558-47-8

3,4-dimethoxy-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide

Cat. No. B2826783
CAS RN: 863558-47-8
M. Wt: 407.49
InChI Key: KOJHNSSTRWDJHJ-UHFFFAOYSA-N
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Description

The compound “3,4-dimethoxy-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide core, which is a common moiety in many pharmaceutical drugs due to its bioactive properties . The molecule also has two methoxy groups attached to the benzene ring, a morpholino group, and a pyridin-3-yl group attached through an ethyl linker .


Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, condensation, and esterification .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and pyridine), ether linkages (from the methoxy groups), a sulfonamide group, and a morpholine ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The aromatic rings might undergo electrophilic aromatic substitution reactions. The ether groups could potentially be cleaved under acidic conditions. The sulfonamide group is typically stable under a variety of conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the specific arrangement of atoms and the functional groups present in the molecule .

Scientific Research Applications

Antioxidant and Enzyme Inhibition Properties

Sulfonamides incorporating triazine motifs, closely related in structure to the queried compound, exhibit antioxidant properties and inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. For instance, certain benzenesulfonamides showed significant inhibition against AChE and BChE, suggesting a potential in managing neurodegenerative diseases (Nabih Lolak et al., 2020).

Antimycobacterial Activity

Thiourea derivatives bearing a benzenesulfonamide moiety demonstrated considerable antimycobacterial activity, highlighting the potential of such compounds in tuberculosis treatment. The structure-activity relationship analysis underlines the significance of specific moieties for enhancing potency, pointing to the value of sulfonamide compounds in developing new antimycobacterial agents (M. Ghorab et al., 2017).

PI3K Inhibitors for Pulmonary Fibrosis

Compounds structurally similar to the queried molecule have been explored as PI3K inhibitors for treating idiopathic pulmonary fibrosis, demonstrating the therapeutic potential of sulfonamide derivatives in respiratory conditions. Although not directly matching the queried chemical, these findings suggest a broader application scope for sulfonamides in treating pulmonary diseases (P. Norman, 2014).

Carbonic Anhydrase Inhibition

Research indicates that ureido benzenesulfonamides, with a structural resemblance to the compound , effectively inhibit carbonic anhydrase isoforms. These inhibitors are relevant for treating conditions like glaucoma, epilepsy, obesity, and cancer, showcasing the diverse therapeutic potential of sulfonamide derivatives (Nabih Lolak et al., 2019).

Anti-Breast Cancer Activity

Another study synthesized a novel benzenesulfonamide derivative showing significant anti-breast cancer activity, underlining the importance of sulfonamide compounds in oncological research. The compound exhibited higher potency against breast cancer cells compared to standard treatments, indicating the potential of sulfonamides in cancer therapy (Praveen Kumar et al., 2021).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Sulfonamides, for example, are known to inhibit bacterial enzymes, making them useful as antibiotics .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and potentially developing it into a pharmaceutical drug if it shows promising activity .

properties

IUPAC Name

3,4-dimethoxy-N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S/c1-25-18-6-5-16(12-19(18)26-2)28(23,24)21-14-17(15-4-3-7-20-13-15)22-8-10-27-11-9-22/h3-7,12-13,17,21H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJHNSSTRWDJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCOCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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